N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .Scientific Research Applications
Synthesis and Pharmacological Properties
- N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide is involved in the synthesis of piperidine derivatives with potential pharmacological applications. This includes the development of compounds with anti-acetylcholinesterase (anti-AChE) activity, which is significant for conditions like Alzheimer's disease. One compound, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated significant inhibition of AChE, indicating its potential as an antidementia agent (Sugimoto et al., 1990).
Role in Gastrointestinal Motility
- The compound plays a role in the synthesis of benzamide derivatives, which have shown potential as selective serotonin 4 receptor agonists. These compounds, including 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, have been found to accelerate gastric emptying and increase the frequency of defecation. This points to its potential use as a prokinetic agent for gastrointestinal disorders (Sonda et al., 2004).
Antipsychotic Agent Development
- The synthesis of heterocyclic carboxamides, including this compound, has led to the development of potential antipsychotic agents. These analogues have been evaluated for their binding to dopamine D2 and serotonin 5-HT2 receptors and in vivo for their ability to antagonize apomorphine-induced responses in mice, a key aspect in the development of antipsychotic medications (Norman et al., 1996).
Prodrug Forms and Bioavailability
- Research has been conducted on various N-acyl derivatives of N-methyl-p-toluenesulfonamide, which is structurally related to N-butyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide. These derivatives are explored as potential prodrug forms, focusing on increasing water solubility and adequate lipophilicity at physiological pH. This research is crucial for improving the delivery and efficacy of certain medications (Larsen et al., 1988).
Chemoselective Synthesis Applications
- The compound has been used in the chemoselective synthesis of aryl carboxamido sulfonic acid derivatives. This process involves a one-pot, two-step synthetic strategy and has applications in modern organic synthesis, particularly in the preparation of inhibitors for isocitrate dehydrogenase mutants, which are closely related to tumorigenesis (Yang et al., 2013).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-7-5-6-8-18(16)15-24-22(28)20-21(17-11-13-23-14-12-17)27(26-25-20)19-9-3-2-4-10-19/h2-14H,15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESHBNGFQHKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylphenyl)methyl]-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
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